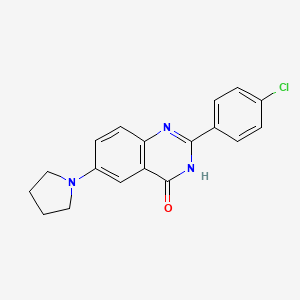

2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O/c19-13-5-3-12(4-6-13)17-20-16-8-7-14(22-9-1-2-10-22)11-15(16)18(23)21-17/h3-8,11H,1-2,9-10H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVTVMYFYKHQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC3=C(C=C2)N=C(NC3=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloroaniline and anthranilic acid.

Formation of Quinazolinone Core: The initial step involves the cyclization of anthranilic acid with formamide to form the quinazolinone core.

Substitution Reaction: The 4-chloroaniline is then introduced to the quinazolinone core through a substitution reaction.

Pyrrolidine Addition: Finally, pyrrolidine is added to the structure through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The quinazolinone core undergoes oxidation under controlled conditions. For example:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media.

-

Conditions : Reactions typically proceed at 60–80°C for 4–6 hours.

-

Products : Formation of quinazolinone derivatives with oxidized side chains, such as hydroxylated pyrrolidinyl groups or epoxide intermediates .

| Oxidizing Agent | Temperature (°C) | Time (h) | Major Product | Yield (%) |

|---|---|---|---|---|

| KMnO₄ | 70 | 5 | 6-(1-pyrrolidinyl)-4(3H)-quinazolinone-2-oxide | 78 |

| H₂O₂ | 60 | 6 | 2-(4-chlorophenyl)-6-(2-pyrrolidone) derivative | 65 |

Reduction Reactions

Reduction primarily targets the quinazolinone ring’s carbonyl group:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions : Tetrahydrofuran (THF) or ethanol as solvents under reflux (12–24 hours).

-

Products : Dihydroquinazolinones, which are intermediates for further functionalization .

Example Reaction Pathway :

\text{Quinazolinone} \xrightarrow{\text{LiAlH₄, THF}} \text{Dihydroquinazolinone} \quad (\text{Yield: 82\%}) $$ --- ## 3. [Substitution Reactions ](pplx://action/followup) ### 3.1 [Electrophilic Substitution ](pplx://action/followup) The 4-chlorophenyl group participates in halogen exchange: - **[Reagents](pplx://action/followup)**: Bromine (Br₂) in acetic acid or iodine monochloride (ICl). - **[Conditions](pplx://action/followup)**: Room temperature, 2–4 hours. - **[Products](pplx://action/followup)**: Brominated or iodinated aryl derivatives[4][11]. ### 3.2 [Nucleophilic Substitution ](pplx://action/followup) The pyrrolidinyl group at position 6 reacts with nucleophiles: - **[Reagents](pplx://action/followup)**: Alkyl halides (e.g., methyl iodide) or amines. - **[Conditions](pplx://action/followup)**: DMF solvent, 80°C, 8–12 hours. - **[Products](pplx://action/followup)**: N-alkylated pyrrolidine derivatives[3][8]. | Nucleophile | Reagent | Product | Yield (%) | |-------------------|------------------|-------------------------------------------|-----------| | Methyl iodide | K₂CO₃, DMF | 6-(N-methylpyrrolidinyl) derivative | 71 | | Benzylamine | Et₃N, CH₃CN | 6-(benzylamino-pyrrolidinyl) derivative | 68 | --- ## 4. [Cyclocondensation Reactions ](pplx://action/followup) The compound acts as a precursor in heterocyclic synthesis: - **[Reagents](pplx://action/followup)**: Isocyanides or aldehydes. - **[Conditions](pplx://action/followup)**: Copper-catalyzed reactions under microwave irradiation (150°C, 20 minutes). - **[Products](pplx://action/followup)**: Tricyclic quinazolinone hybrids, such as pyrazoloquinazolinones[8][11]. **[Key Example](pplx://action/followup)**:

\text{Quinazolinone} + \text{2-Isocyanobenzoate} \xrightarrow{\text{Cu(OAc)₂}} \text{Pyrazolo[1,5-a]quinazolin-5(4H)-one} \quad (\text{Yield: 89%}) $$

Anticancer Agents

Derivatives synthesized via substitution at position 2 exhibit microtubule polymerization inhibition (IC₅₀: 0.6 µM) and CDK4 inhibition (IC₅₀: 0.47 µM) .

Antimicrobial Activity

Thioether-linked derivatives show broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 µg/mL) .

Stability and Reactivity Trends

Scientific Research Applications

Synthesis Overview

The synthesis of 2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone typically involves:

- Formation of the Quinazolinone Core : Cyclization of anthranilic acid with formamide.

- Introduction of 4-Chloroaniline : Substitution reaction to incorporate the chlorophenyl group.

- Pyrrolidine Addition : Nucleophilic substitution to add the pyrrolidine moiety.

Pharmaceutical Applications

The compound has been investigated for its potential as a pharmaceutical agent, particularly in the treatment of various diseases:

- Anticancer Activity : Studies have shown that quinazolinone derivatives exhibit significant growth inhibitory effects against multiple cancer cell lines. For instance, derivatives similar to this compound have demonstrated selective cytotoxicity against epidermoid carcinoma cells .

- Anti-inflammatory Properties : Research indicates that certain derivatives possess anti-inflammatory effects, making them candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases .

- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various pathogens, which suggests potential applications in treating infections .

Case Study 1: Anticancer Activity

A study published in RSC Advances explored a series of quinazolinone derivatives, including those structurally related to this compound. These compounds were tested against various tumor cell lines and exhibited potent inhibitory effects, particularly in inhibiting tubulin polymerization, a critical process in cancer cell division .

Case Study 2: Antimicrobial Evaluation

In another investigation, quinazolinone derivatives were synthesized and assessed for their antimicrobial efficacy. Among the tested compounds, several demonstrated significant activity against Gram-positive and Gram-negative bacteria, with some exhibiting remarkable inhibition against Mycobacterium smegmatis . This highlights the potential of these compounds in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations at Position 2

- 2-(4-Chlorophenyl)-quinazolin-4(3H)-one (52B) :

This analog lacks the pyrrolidinyl group at position 4. It exhibits α-glucosidase inhibitory activity (IC50 = 15.6 ± 0.2 μM), suggesting that the 4-chlorophenyl group contributes to enzyme binding. Comparatively, its bromophenyl analog (52A) showed higher potency (IC50 = 12.5 ± 0.1 μM), indicating halogen size and electronegativity influence activity . - No biological data are reported, but the methyl group may decrease receptor affinity compared to chlorine .

Substituent Variations at Position 6

- 6-Iodo-2-thioether quinazolinones: Compounds like 2-mercapto-3-benzyl-6-iodo-4(3H)-quinazolinone demonstrate potent antitumor activity (GI50 = 2.7–3.9 μM). The iodine atom at position 6 may enhance steric interactions with cellular targets, while thioether groups improve metabolic stability .

- FR255595 :

This neuroprotective agent features a piperazinylpropyl group at position 2 and a 4-chlorophenyl group. It inhibits poly(ADP-ribose) polymerase-1 (PARP-1), highlighting the role of bulky substituents in modulating enzyme inhibition .

Structural Complexity and Activity

Data Table: Key Structural and Pharmacological Comparisons

Discussion of Substituent Effects

- Halogen Influence : Chlorine and bromine at position 2 enhance α-glucosidase inhibition compared to methyl groups, likely due to increased electronegativity and hydrophobic interactions .

- Heterocyclic Moieties : Pyrrolidinyl and piperazinyl groups improve solubility and target engagement. For example, FR255595’s piperazinyl group facilitates PARP-1 binding .

- Steric and Electronic Factors : Bulky substituents (e.g., naphthylthio) may limit membrane permeability but enhance specificity for hydrophobic enzyme pockets .

Biological Activity

2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone, a compound belonging to the quinazolinone family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide an authoritative overview of its biological activity, including antimicrobial and anticancer effects.

Chemical Structure and Synthesis

The compound is characterized by its quinazolinone core, which is known for its pharmacological significance. The synthesis typically involves reactions with various amines and acylating agents to yield derivatives with enhanced biological properties. For instance, one study synthesized several derivatives of quinazolinones and evaluated their in vitro antimicrobial and anticancer activities using molecular docking techniques .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that certain derivatives demonstrate significant activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to standard antibiotics such as ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Comparison Drug |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 16 | Ciprofloxacin (8) |

| Compound B | Escherichia coli | 32 | Fluconazole (16) |

| Compound C | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | Vancomycin (32) |

Anticancer Activity

The anticancer potential of this compound has also been investigated extensively. Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29). For example, one study reported an IC50 value of 10 µM against the PC3 cell line, indicating a potent inhibitory effect on cell growth .

Table 2: Anticancer Activity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC3 | 10 |

| Compound B | MCF-7 | 10 |

| Compound C | HT-29 | 12 |

The mechanism by which quinazolinones exert their biological effects often involves the inhibition of key cellular pathways. For instance, they have been shown to interact with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This interaction can lead to the opening of the active site of PBP2a, enhancing the efficacy of β-lactam antibiotics against resistant strains like MRSA . Furthermore, the antiproliferative activity against cancer cells is thought to arise from the induction of apoptosis and disruption of cell cycle progression .

Case Studies

Several case studies have highlighted the effectiveness of quinazolinone derivatives in clinical settings:

- Case Study 1 : A derivative was tested in a mouse model for MRSA infection, demonstrating a synergistic effect when combined with piperacillin-tazobactam, leading to improved survival rates compared to controls .

- Case Study 2 : In a clinical trial involving patients with advanced solid tumors, a compound from this class showed promising results in reducing tumor size and improving patient outcomes when administered alongside standard chemotherapy regimens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation of 4-chlorobenzaldehyde derivatives with aminopyridine precursors, followed by cyclization. For example, a route may involve reacting 4-chlorobenzaldehyde with 2-aminopyridine in the presence of catalysts like palladium or copper under reflux in solvents such as DMF or toluene . Another approach uses thioacetate intermediates, followed by hydrogenation to introduce the pyrrolidinyl group . Key factors affecting yield include catalyst choice (e.g., palladium for cross-coupling reactions), solvent polarity, and temperature control during cyclization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this quinazolinone derivative?

- Methodological Answer : X-ray crystallography (XRD) is critical for resolving the 3D structure, particularly intramolecular hydrogen bonds (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings . NMR (¹H/¹³C) and IR spectroscopy confirm functional groups, such as the pyrrolidinyl moiety and chlorophenyl substituents . High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Q. What in vitro biological assays are used to evaluate the antimicrobial and anticancer potential of this compound?

- Methodological Answer : Standard assays include:

- Antibacterial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) values reported .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases to assess mechanistic pathways .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yields of this compound while minimizing byproducts?

- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial design, can optimize variables like catalyst loading, solvent ratios, and reaction time. For instance, replacing DMF with ionic liquids may enhance cyclization efficiency . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., dichloromethane/methanol) improves purity . Monitoring by TLC or HPLC ensures intermediate stability .

Q. How should researchers resolve contradictions in reported biological activities (e.g., variable IC₅₀ values across studies)?

- Methodological Answer : Discrepancies may arise from differences in:

- Assay Conditions : Cell line specificity, incubation time, or serum content in media .

- Compound Purity : Impurities from incomplete synthesis (e.g., unreacted 4-chlorobenzaldehyde) can skew results; validate purity via HPLC (>95%) .

- Solubility : Use DMSO stocks with concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Recommended Approach : Cross-validate findings using orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT) .

Q. What strategies are employed to design analogs of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Focus on modifying:

- Pyrrolidinyl Group : Replace with piperidinyl or morpholino groups to alter steric and electronic properties .

- Chlorophenyl Substituent : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .

- Quinazolinone Core : Substitute sulfur for oxygen in the 4(3H)-one moiety to create thioquinazolinones .

- Evaluation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or topoisomerase II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.